2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

描述

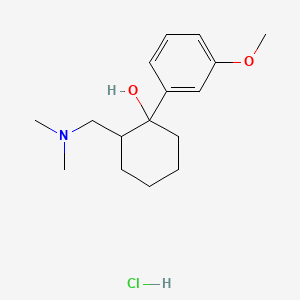

2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride, commonly known as tramadol hydrochloride, is a synthetic opioid analgesic with a unique dual mechanism of action. Its chemical structure comprises a cyclohexanol backbone substituted with a 3-methoxyphenyl group and a dimethylaminomethyl moiety, forming a racemic mixture of (±)-cis enantiomers . The molecular formula is C₁₆H₂₅NO₂·HCl, with a molecular weight of 299.84 g/mol and a pKa of 9.41, contributing to its high solubility in water and ethanol .

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-78-5, 22204-88-2 | |

| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride, commonly known as tramadol hydrochloride, is a synthetic opioid analgesic used to treat moderate to severe pain. This compound operates through multiple mechanisms, primarily affecting the central nervous system (CNS). This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and potential side effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H26ClNO2

- Molecular Weight : 299.84 g/mol

Tramadol exerts its analgesic effects through:

- Opioid Receptor Agonism : It binds to μ-opioid receptors in the brain, inhibiting pain transmission.

- Monoamine Reuptake Inhibition : Tramadol inhibits the reuptake of norepinephrine and serotonin, enhancing descending pain modulation pathways .

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration; peak plasma concentrations occur within 1-2 hours.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), producing active metabolites such as O-desmethyltramadol .

- Elimination : The elimination half-life ranges from 5 to 7 hours, with renal excretion of metabolites being the primary route of elimination.

Analgesic Effects

Tramadol is effective for various types of pain, including:

- Postoperative Pain : Demonstrated significant efficacy in managing pain following surgical procedures .

- Chronic Pain Conditions : Used in conditions such as osteoarthritis and neuropathic pain.

Comparative Efficacy

Tramadol has been compared with traditional opioids:

| Compound | Efficacy | Side Effects |

|---|---|---|

| Tramadol | Moderate | Lower risk of dependency |

| Morphine | High | Higher risk of dependency and respiratory depression |

| Tapentadol | Moderate | Similar side effects to tramadol |

Case Studies

- Postoperative Pain Management : A study involving patients post knee surgery found tramadol to be effective in reducing pain scores compared to placebo .

- Chronic Pain Management : In a cohort of patients with fibromyalgia, tramadol significantly improved pain levels and quality of life compared to baseline measurements .

Side Effects and Safety Profile

While tramadol is generally well-tolerated, it can cause side effects such as:

相似化合物的比较

Table 1: Comparative Analysis of Tramadol Hydrochloride and Analogues

Key Comparative Findings

Venlafaxine Hydrochloride

- Structural Difference: The 4-methoxyphenyl group and ethylamine chain in venlafaxine eliminate opioid activity, focusing solely on serotonin-norepinephrine reuptake inhibition (SNRI) .

O-Desmethyltramadol

- Metabolite Superiority : The hydroxyl substitution increases μ-opioid receptor affinity by ~70-fold compared to tramadol, enhancing analgesia but also respiratory depression risk .

- Therapeutic Limitation: Not used clinically due to unmanageable side effects, though it underscores tramadol’s prodrug nature .

Codeine and Hydrocodone

- Efficacy-Safety Trade-off : Codeine’s lower potency necessitates higher doses, increasing constipation risk, while hydrocodone’s κ-activity complicates its side effect profile .

Mechanistic Divergence

- Tramadol vs. Pure Opioids : Tramadol’s naloxone-resistant analgesia (attributable to NE/5-HT effects) differentiates it from morphine-like drugs, offering a wider therapeutic window .

- Enantiomer Specificity: The racemic mixture of tramadol ensures balanced NE/5-HT modulation, whereas pure enantiomers (e.g., levorphanol) lack this synergy .

常见问题

Q. How to address discrepancies in reported solubility values?

- Answer: Standardize solvent systems (e.g., USP buffers) and use nephelometry for turbidity measurements. Compare with PubChem data (CID 73806492) and validate via saturation shake-flask method .

Q. Why do different studies report varying metabolic half-lives?

- Answer: Variability arises from:

- Species Differences: Rodent vs. human liver microsomes.

- Enzyme Polymorphisms: CYP2D6 activity in metabolism.

Use human hepatocytes and LC-MS/MS to standardize results .

Methodological Tables

Q. Table 1: Analytical Characterization Parameters

| Technique | Parameters | Application |

|---|---|---|

| HPLC-UV | C18 column, 254 nm, 0.8 mL/min | Purity assessment (>98%) |

| HRMS | ESI+, m/z 285.81 [M+H]⁺ | Molecular weight confirmation |

| ¹H NMR | DMSO-d₆, 400 MHz, δ 7.2–6.8 (aromatic) | Structural elucidation |

Q. Table 2: Toxicity Testing Workflow

| Tier | Test Type | Endpoint | Guideline |

|---|---|---|---|

| 1 | Ames Test | Mutagenicity | OECD 471 |

| 2 | Zebrafish Embryotoxicity | LC50 (96h) | OECD 236 |

| 3 | Rodent 28-Day Oral | Organ weight changes | OECD 407 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。